molecular formula C15H14N2O4 B1581307 5,5'-Methylenedianthranilic acid CAS No. 7330-46-3

5,5'-Methylenedianthranilic acid

Cat. No.: B1581307
CAS No.: 7330-46-3
M. Wt: 286.28 g/mol
InChI Key: QRUWUSOUUMPANJ-UHFFFAOYSA-N
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Description

5,5’-Methylenedianthranilic acid is an organic compound with the molecular formula C15H14N2O4. It is a derivative of anthranilic acid, characterized by the presence of two amino groups and two carboxylic acid groups attached to a methylene bridge.

Mechanism of Action

Target of Action

Anthranilic acid, a related compound, is known to interact with l-amino-acid oxidase and d-amino-acid oxidase in humans . These enzymes play crucial roles in amino acid metabolism.

Biochemical Pathways

Anthranilic acid, a structurally similar compound, is involved in the metabolism of amino acids . It’s plausible that 5,5’-Methylenedianthranilic acid may influence similar pathways, but this requires further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Methylenedianthranilic acid typically involves the reaction of anthranilic acid derivatives with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between two anthranilic acid molecules. The reaction conditions often include the use of hydrochloric acid as a catalyst and heating the reaction mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 5,5’-Methylenedianthranilic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5,5’-Methylenedianthranilic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5’-Methylenedianthranilic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of dyes, pigments, and polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-Methylenedianthranilic acid is unique due to its specific arrangement of functional groups and the presence of a methylene bridge, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-amino-5-[(4-amino-3-carboxyphenyl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c16-12-3-1-8(6-10(12)14(18)19)5-9-2-4-13(17)11(7-9)15(20)21/h1-4,6-7H,5,16-17H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUWUSOUUMPANJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)C(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60223536
Record name 5,5'-Methylenedianthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60223536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7330-46-3
Record name 3,3′-Dicarboxy-4,4′-diaminodiphenylmethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7330-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,5'-Methylenedianthranilic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,5'-Methylenedianthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60223536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5'-methylenedianthranilic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5,5'-METHYLENEDIANTHRANILIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 5,5'-Methylenedianthranilic acid derivatives in the synthesis of paracyclophanes as described in the research?

A1: The research by Sharma et al. [] employs a derivative of this compound as a key building block for constructing macrocyclic structures called paracyclophanes. Specifically, the diacid chloride derivative of this compound reacts with appropriate diamines to form the macrocyclic amide linkages that characterize paracyclophanes. This approach highlights the utility of this compound derivatives in constructing complex molecular architectures.

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